

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzaldehyde

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Synthesis of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-hydroxy-3-nitrobenzaldehyde** from p-hydroxybenzaldehyde. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

Table 1: Physical and Spectroscopic Properties

Property	p-Hydroxybenzaldehyde (Starting Material)	4-Hydroxy-3-nitrobenzaldehyde (Product)
Molecular Formula	C ₇ H ₆ O ₂	C ₇ H ₅ NO ₄ [1]
Molecular Weight	122.12 g/mol	167.12 g/mol [1]
Melting Point	115-117 °C	140-142 °C [2]
Boiling Point	191 °C	275 °C [1]
Appearance	White to pale yellow crystalline solid	Yellow to brown powder [2]
Solubility	Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate.	Slightly soluble in DMSO and Methanol. [2] [3]
¹ H NMR (CDCl ₃ , 500 MHz)	-	δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H)
¹³ C NMR	-	Data available, requires specific solvent and reference for precise shifts. [4]
IR (KBr, cm ⁻¹)	-	3229, 2818, 1692, 1615, 1563, 1335, 1270, 1130
Mass Spec (ESI-MS)	-	m/z: 166 [M-H] ⁻

Table 2: Summary of Synthetic Protocols

Parameter	Protocol 1: Nitric Acid in Dichloromethane	Protocol 2: Green Synthesis with HZSM-5 Catalyst
Nitrating Agent	70% Nitric Acid	Nitrogen Dioxide (liquid)
Catalyst	Ammonium Molybdate	HZSM-5 Molecular Sieve
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM)
Reactant Ratio	1:1 (p-hydroxybenzaldehyde:HNO ₃)	-
Temperature	Reflux	<5 °C initially, then 25 °C
Reaction Time	1 hour	6 hours
Reported Yield	85%	61.9% - 66.9%
Purification	Column Chromatography (Ethyl acetate:Hexane)	Filtration and Recrystallization

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

Protocol 1: Nitration using Nitric Acid in Dichloromethane[5]

This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic solvent.

Materials:

- p-Hydroxybenzaldehyde (1 mmol)
- Dichloromethane (DCM) or Dichloroethane (DCE)
- Ammonium molybdate (1 mmol)

- 70% Nitric Acid (1 mmol, 0.063 mL)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Standard laboratory glassware
- Reflux apparatus
- Magnetic stirrer
- Rotary evaporator
- Column chromatography setup

Procedure:

- Reaction Setup: To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add ammonium molybdate (1 mmol, 1.235 g).
- Addition of Nitrating Agent: Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.
- Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture and wash the solid residue with water. Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.
- Characterization: The final product, **4-hydroxy-3-nitrobenzaldehyde**, is obtained as a yellow powder. Confirm the identity and purity of the product by measuring its melting point (138-140 °C) and acquiring IR, ¹H-NMR, and mass spectra.

Protocol 2: Green Synthesis using HZSM-5 Molecular Sieve Catalyst

This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and nitrogen dioxide.

Materials:

- p-Hydroxybenzaldehyde (12.2 g)
- Dichloromethane (120 mL)
- HZSM-5 molecular sieve catalyst (1.5 g)
- Liquid Nitrogen Dioxide (3.8 mL)
- 8% Sodium Bicarbonate solution
- Distilled water
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Filtration apparatus

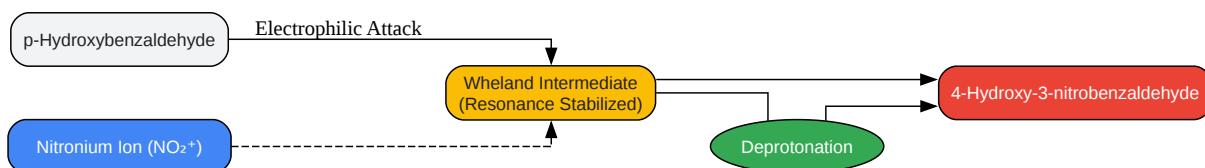
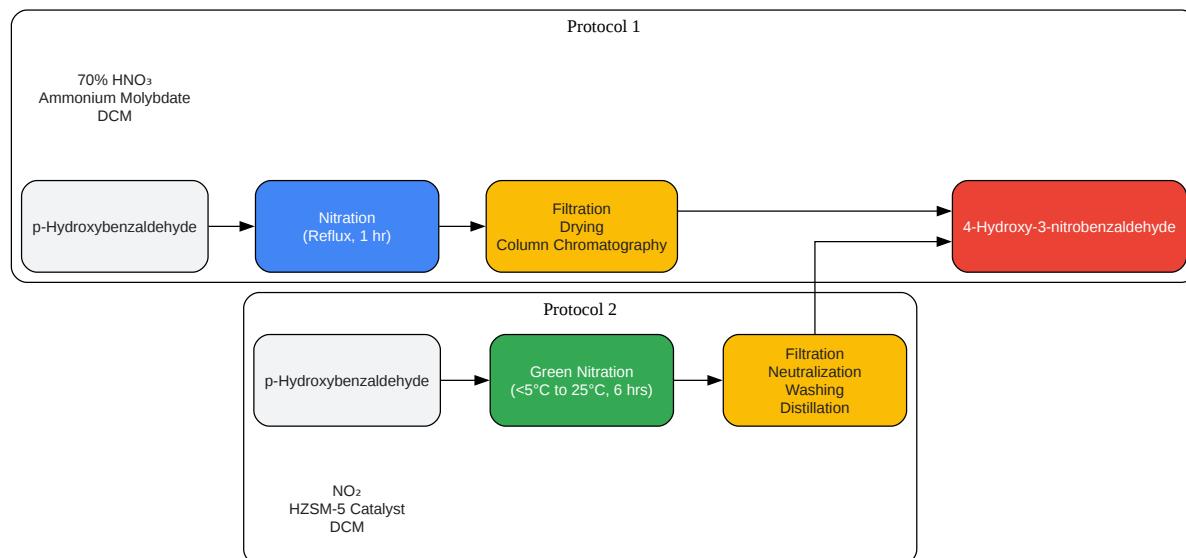
Procedure:

- Reaction Setup: In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.
- Cooling: Cool the reaction mixture to below 5 °C using an ice bath.
- Addition of Nitrating Agent: Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled mixture.

- Reaction: After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.
- Work-up: After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.
- Neutralization and Washing: Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral. Then, wash the organic phase three times with distilled water.
- Isolation: Remove the dichloromethane by distillation under reduced pressure to obtain the yellow solid product. The reported yield is approximately 10.35 g (61.9%).
- Characterization: Confirm the product's identity and purity through melting point determination (140-141 °C) and spectroscopic analysis (^1H NMR, IR, ESI-MS).

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations described in this guide.



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